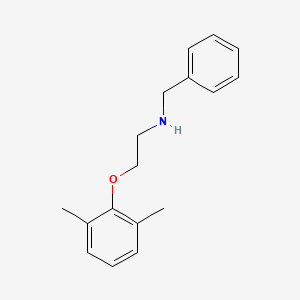![molecular formula C17H19Cl2NO B1385364 2,3-Dichloro-N-[2-(2-isopropylphenoxy)ethyl]-aniline CAS No. 1040681-68-2](/img/structure/B1385364.png)
2,3-Dichloro-N-[2-(2-isopropylphenoxy)ethyl]-aniline
Übersicht
Beschreibung
2,3-Dichloro-N-[2-(2-isopropylphenoxy)ethyl]-aniline is a chemical compound with the molecular formula C₁₇H₁₉Cl₂NO and a molecular weight of 324.24 g/mol . This compound is primarily used in research applications, particularly in the field of proteomics . It is characterized by the presence of two chlorine atoms, an aniline group, and an isopropylphenoxyethyl moiety, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichloro-N-[2-(2-isopropylphenoxy)ethyl]-aniline typically involves the reaction of 2,3-dichloroaniline with 2-(2-isopropylphenoxy)ethyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale .
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Dichloro-N-[2-(2-isopropylphenoxy)ethyl]-aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or sodium methoxide (NaOCH₃) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of amines or other reduced forms.
Substitution: Formation of hydroxyl or alkoxy-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2,3-Dichloro-N-[2-(2-isopropylphenoxy)ethyl]-aniline has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for potential therapeutic applications, including its role as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2,3-Dichloro-N-[2-(2-isopropylphenoxy)ethyl]-aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dichloroaniline: Shares the dichloroaniline core but lacks the isopropylphenoxyethyl group.
2-(2-Isopropylphenoxy)ethylamine: Contains the isopropylphenoxyethyl group but lacks the dichloroaniline core.
Uniqueness
2,3-Dichloro-N-[2-(2-isopropylphenoxy)ethyl]-aniline is unique due to the combination of its dichloroaniline and isopropylphenoxyethyl moieties, which confer distinct chemical properties and biological activities. This uniqueness makes it valuable in various research applications, particularly in the study of enzyme inhibition and protein interactions .
Eigenschaften
IUPAC Name |
2,3-dichloro-N-[2-(2-propan-2-ylphenoxy)ethyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19Cl2NO/c1-12(2)13-6-3-4-9-16(13)21-11-10-20-15-8-5-7-14(18)17(15)19/h3-9,12,20H,10-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHHCRUVVFDCVNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1OCCNC2=C(C(=CC=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{2-[2-(Tert-butyl)phenoxy]ethyl}-2-isopropoxyaniline](/img/structure/B1385281.png)
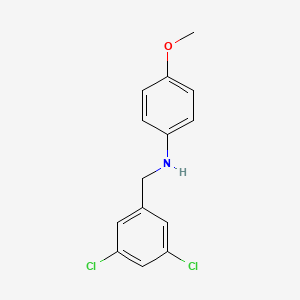
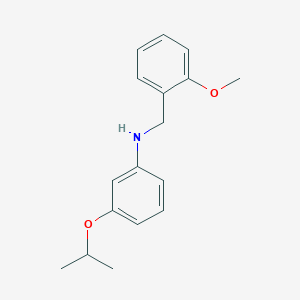
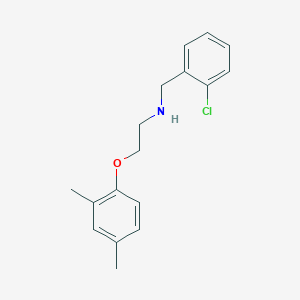
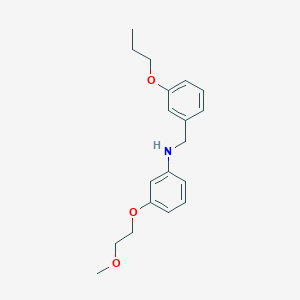
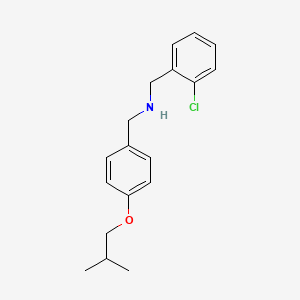
![[2-(2-Ethoxyethoxy)phenyl]-N-(4-methoxybenzyl)-methanamine](/img/structure/B1385291.png)
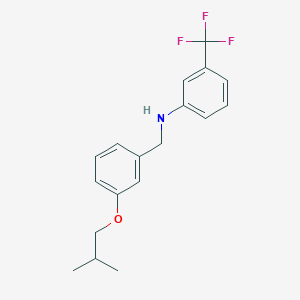
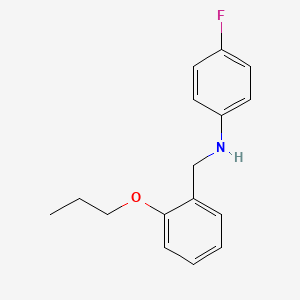
![N-[2-(Hexyloxy)benzyl]-2-isopropoxyaniline](/img/structure/B1385297.png)

![N1-[2-(2-ethoxyethoxy)benzyl]-N2,N2-diethyl-1,2-ethanediamine](/img/structure/B1385300.png)
-methanamine](/img/structure/B1385302.png)
